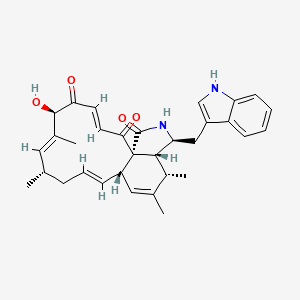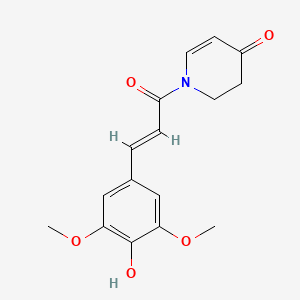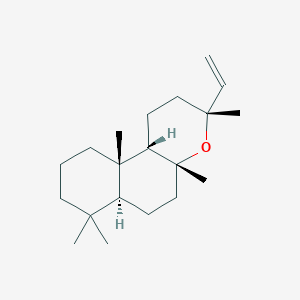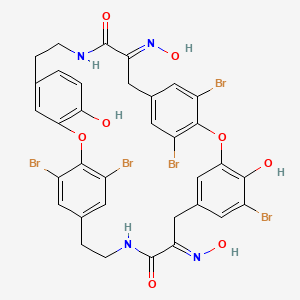![molecular formula C15H22N2O18P2 B1254373 (2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1254373.png)
(2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a nucleotide sugar derived from uridine diphosphate and L-iduronic acid. It plays a crucial role in the biosynthesis of glycosaminoglycans, which are essential components of the extracellular matrix in animal tissues. L-iduronic acid is a key component of dermatan sulfate and heparan sulfate, which are involved in various biological processes, including cell signaling, coagulation, and cellular adhesion.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can be synthesized from UDP-glucuronic acid through the action of UDP-glucuronate 5-epimerase. This enzyme catalyzes the conversion of UDP-glucuronic acid to this compound by inverting the configuration at the C-5 position of the sugar moiety . The reaction typically occurs under mild conditions, with the enzyme functioning optimally at physiological pH and temperature.
Industrial Production Methods
Industrial production of this compound involves the use of recombinant DNA technology to express UDP-glucuronate 5-epimerase in microbial hosts such as Escherichia coli. The microbial cultures are grown in bioreactors under controlled conditions to maximize the yield of the desired product. The this compound is then purified using chromatographic techniques to achieve the required purity for various applications .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes several types of chemical reactions, including:
Epimerization: The conversion of UDP-glucuronic acid to this compound by UDP-glucuronate 5-epimerase.
Hydrolysis: The cleavage of the glycosidic bond in this compound to release L-iduronic acid and uridine diphosphate.
Oxidation and Reduction: Although less common, this compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Enzymes: UDP-glucuronate 5-epimerase for epimerization reactions.
Acids and Bases: For hydrolysis reactions, acids or bases can be used to cleave the glycosidic bond.
Oxidizing and Reducing Agents: For redox reactions, agents such as hydrogen peroxide or sodium borohydride may be used.
Major Products Formed
L-iduronic Acid: Formed from the hydrolysis of this compound.
Uridine Diphosphate: Also formed from the hydrolysis of this compound.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is used as a substrate for studying the activity of epimerases and other enzymes involved in carbohydrate metabolism .
Biology
In biological research, this compound is essential for studying the biosynthesis and function of glycosaminoglycans. It is also used in the investigation of cellular processes such as cell signaling and adhesion .
Medicine
In medicine, this compound is significant for the production of heparin, an anticoagulant used to prevent and treat blood clots . It is also involved in the study of lysosomal storage disorders such as mucopolysaccharidosis .
Industry
In the industrial sector, this compound is used in the production of glycosaminoglycans for various applications, including pharmaceuticals and cosmetics .
Mechanism of Action
(2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid exerts its effects primarily through its role as a precursor in the biosynthesis of glycosaminoglycans. The compound is incorporated into the growing glycosaminoglycan chains by glycosyltransferases, which transfer the sugar moiety from this compound to specific acceptor molecules . This process is crucial for the formation of dermatan sulfate and heparan sulfate, which are involved in various biological functions, including cell signaling and coagulation .
Comparison with Similar Compounds
Similar Compounds
UDP-galacturonic Acid: Another nucleotide sugar involved in the biosynthesis of pectins and other polysaccharides.
UDP-glucose: A nucleotide sugar involved in the biosynthesis of glycogen and other polysaccharides.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of glycosaminoglycans containing L-iduronic acid. This distinguishes it from other nucleotide sugars, which are involved in different biosynthetic pathways and produce different polysaccharides .
Properties
Molecular Formula |
C15H22N2O18P2 |
|---|---|
Molecular Weight |
580.28 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8+,9-,10-,11-,12-,14-/m1/s1 |
InChI Key |
HDYANYHVCAPMJV-NTWGTYGRSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B1254302.png)






